

# Spectroscopic Profile of Triphenylmethanethiol: A Technical Guide

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## Compound of Interest

Compound Name: Triphenylmethanethiol

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This technical guide provides a comprehensive overview of the spectroscopic data for **Triphenylmethanethiol** (Trityl thiol), a critical reagent in organic synthesis and various applications within drug development and materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a centralized resource for its structural characterization.

## Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Triphenylmethanethiol**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~ 7.20 - 7.50	Multiplet	15H	Aromatic Protons (ortho, meta, para)
~ 3.5 (variable)	Singlet	1H	Thiol Proton (-SH)

Note: Predicted values are based on typical chemical shifts for aromatic protons and the thiol proton. The exact chemical shift of the thiol proton can vary significantly depending on solvent, concentration, and temperature.

Table 2:  $^{13}\text{C}$  NMR Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 145	Quaternary Carbon (ipso-C attached to three phenyl rings)
~ 130	Aromatic CH (ortho-carbons)
~ 128	Aromatic CH (meta-carbons)
~ 127	Aromatic CH (para-carbons)
~ 65	Quaternary Carbon (C-S)

Note: Predicted values are based on known chemical shifts for triphenylmethyl compounds. The chemical shift for the carbon attached to sulfur is an estimation.

## Infrared (IR) Spectroscopy

The gas-phase IR spectrum of **Triphenylmethanethiol** is available through the NIST WebBook.[\[1\]](#) The following table lists the major absorption bands and their assignments.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber ( $\text{cm}^{-1}$ )	Assignment	Intensity
~ 3060	Aromatic C-H Stretch	Medium
~ 2570	S-H Stretch	Weak
~ 1595, 1490, 1445	Aromatic C=C Stretch	Strong
~ 750 - 700	Aromatic C-H Out-of-Plane Bending	Strong

## Mass Spectrometry (MS)

A detailed experimental mass spectrum for **Triphenylmethanethiol** is not readily available in the public domain. However, based on the principles of mass spectrometry, the following fragmentation pattern can be predicted.

Table 4: Mass Spectrometry (MS) Data (Predicted)

m/z	Proposed Fragment	Notes
276	$[\text{C}_{19}\text{H}_{16}\text{S}]^{+\bullet}$	Molecular Ion ( $\text{M}^{+\bullet}$ )
243	$[(\text{C}_6\text{H}_5)_3\text{C}]^+$	Loss of $\bullet\text{SH}$ radical (trityl cation) - Likely base peak
165	$[\text{C}_{13}\text{H}_9]^+$	Loss of benzene from the trityl cation (fluorenyl cation)
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation

## Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **Triphenylmethanethiol**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.

$^1\text{H}$  NMR Acquisition:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.

- Solvent:  $\text{CDCl}_3$
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
- Acquisition Parameters:
  - Spectral Width: 0-15 ppm
  - Number of Scans: 16-32
  - Relaxation Delay: 1-2 seconds

#### $^{13}\text{C}$ NMR Acquisition:

- Spectrometer: A 100 MHz or higher field NMR spectrometer.
- Solvent:  $\text{CDCl}_3$
- Reference:  $\text{CDCl}_3$  at 77.16 ppm.
- Pulse Sequence: A standard proton-decoupled  $^{13}\text{C}$  experiment (e.g., zgpg30).
- Acquisition Parameters:
  - Spectral Width: 0-200 ppm
  - Number of Scans: 1024 or more, depending on concentration.
  - Relaxation Delay: 2-5 seconds

## Infrared (IR) Spectroscopy (KBr Pellet Method)

#### Sample Preparation:

- Thoroughly grind 1-2 mg of **Triphenylmethanethiol** with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.

- Place the resulting fine powder into a pellet die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

#### Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Method: Transmission.
- Procedure:
  - Acquire a background spectrum of the empty sample compartment.
  - Place the KBr pellet containing the sample in the spectrometer's sample holder.
  - Acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
  - The final spectrum is the ratio of the sample spectrum to the background spectrum, displayed in either transmittance or absorbance.

## Mass Spectrometry (GC-MS)

#### Sample Preparation:

- Prepare a dilute solution of **Triphenylmethanethiol** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

#### Data Acquisition:

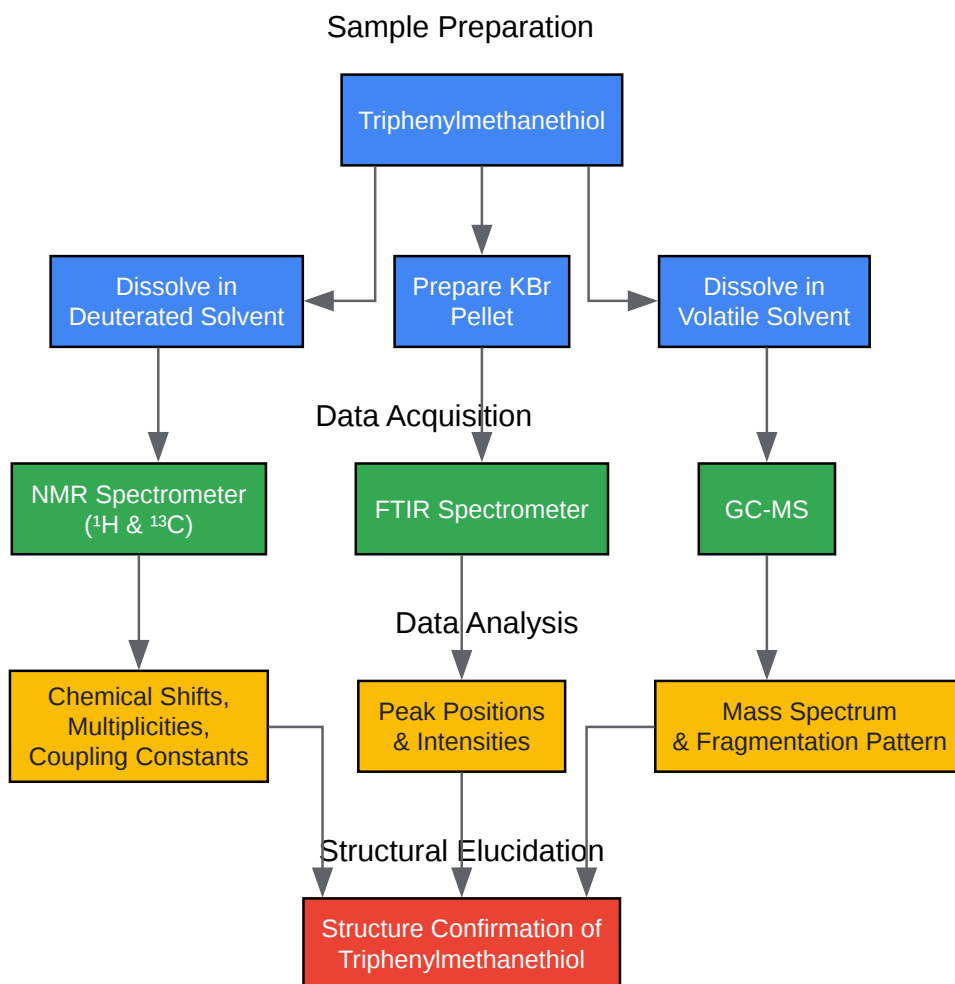
- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- GC Conditions:
  - Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25  $\mu$ m).
- Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at a rate of 15°C/min, and hold for 5 minutes.
- MS Conditions:
  - Mass Range: Scan from m/z 40 to 400.
  - Source Temperature: 230°C.
  - Quadrupole Temperature: 150°C.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Triphenylmethanethiol**.

## Spectroscopic Analysis Workflow for Triphenylmethanethiol

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## Spectroscopic Analysis Workflow

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## References

- 1. triphenylmethanethiol [webbook.nist.gov]
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